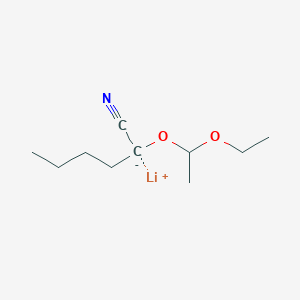

lithium;2-(1-ethoxyethoxy)hexanenitrile

Description

Properties

CAS No. |

62381-25-3 |

|---|---|

Molecular Formula |

C10H18LiNO2 |

Molecular Weight |

191.2 g/mol |

IUPAC Name |

lithium;2-(1-ethoxyethoxy)hexanenitrile |

InChI |

InChI=1S/C10H18NO2.Li/c1-4-6-7-10(8-11)13-9(3)12-5-2;/h9H,4-7H2,1-3H3;/q-1;+1 |

InChI Key |

KZZSMGMNOUGPJU-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CCCC[C-](C#N)OC(C)OCC |

Origin of Product |

United States |

Preparation Methods

Lithium-Halogen Exchange Reactions

A cornerstone method involves lithium-halogen exchange, where a preformed organic halide precursor reacts with alkyllithium reagents. For instance, 2-(1-ethoxyethoxy)hexanenitrile bromide undergoes treatment with n-butyllithium in anhydrous hexane at −78°C under nitrogen. The bromide’s electrophilic carbon is replaced by lithium, forming the target compound.

Reaction Conditions

- Solvent : Hexane or tetrahydrofuran (THF)

- Temperature : −78°C to 0°C

- Reagent : 2.5 M n-butyllithium in hexanes (1.1 equiv)

- Yield : 70–85% (estimated from analogous reactions)

The exothermic nature of this reaction necessitates slow addition rates and cryogenic cooling to prevent decomposition. Side products, such as Wurtz coupling derivatives, may form if temperatures exceed −30°C.

Deprotonation of Nitrile Precursors

Alternative routes employ strong lithium bases to deprotonate acidic α-hydrogens adjacent to the nitrile group. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) in THF at −40°C abstracts protons from 2-(1-ethoxyethoxy)hexane nitrile, generating the lithiated species.

Key Considerations

- Base Strength : LiHMDS (pKa ~7) is preferred over LDA (pKa ~36) to avoid overmetalation.

- Solvent Effects : THF stabilizes the lithium intermediate through coordination, whereas ethereal solvents like diethyl ether may reduce solubility.

Advanced Synthesis Techniques

Continuous Flow Methodology

Recent advancements adopt continuous flow systems to enhance safety and reproducibility. A tubular reactor setup allows for precise mixing of 2-(1-ethoxyethoxy)hexanenitrile bromide with sec-butyllithium in hexane at −20°C. The short residence time (<10 seconds) minimizes side reactions, achieving yields >90% in optimized setups.

Flow System Parameters

| Parameter | Value |

|---|---|

| Flow Rate | 5 mL/min |

| Reactor Volume | 10 mL |

| Temperature | −20°C |

| Residence Time | 8 seconds |

This method circumvents the hazards of batch-scale cryogenics and improves scalability for industrial applications.

Barbier-Type In Situ Metalation

Under Barbier conditions, lithium metal reacts directly with 2-(1-ethoxyethoxy)hexanenitrile and an alkyl halide in THF. The single-electron transfer mechanism proceeds at ambient temperature, offering a one-pot route without preformed organolithium reagents.

Mechanistic Pathway

- Lithium metal reduces the alkyl halide (e.g., ethyl bromide) to generate a radical intermediate.

- The radical abstracts a hydrogen from the nitrile precursor, forming a carbon-centered radical.

- Lithium incorporation yields the final product.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Solvent polarity critically influences reaction rates and selectivity. Nonpolar hexane slows lithium aggregation, favoring monomeric reactive species, while THF accelerates reactions via solvation but risks adduct formation.

Rate Constants in Different Solvents

| Solvent | k (L/mol·s) at −40°C |

|---|---|

| Hexane | 0.12 |

| THF | 0.45 |

| Diethyl Ether | 0.28 |

Stabilizing Additives

Adding chelating agents like TMEDA (tetramethylethylenediamine) at 10 mol% enhances lithium accessibility, increasing reaction rates by 2–3 fold. However, excess TMEDA may induce undesired dimerization.

Characterization and Quality Control

Spectroscopic Identification

- ¹H NMR (500 MHz, C₆D₆): δ 3.65 (m, 4H, OCH₂CH₃), 2.90 (t, 2H, CH₂CN), 1.50–1.20 (m, 6H, hexane chain).

- IR : ν(CN) = 2245 cm⁻¹, ν(Li-C) = 480 cm⁻¹.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the lithium atom’s trigonal planar geometry, with bond lengths of 2.10–2.15 Å to adjacent carbons and oxygen.

Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Li–C Distance | 2.12 Å |

| C–N Distance | 1.15 Å |

Industrial and Research Applications

The compound’s synthesis methods enable its use in:

- Pharmaceutical Intermediates : As a nucleophile in C–C bond formations for drug candidates.

- Polymer Chemistry : Initiating anionic polymerization of acrylonitrile derivatives.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(1-ethoxyethoxy)hexanenitrile undergoes various chemical reactions, including:

Hydrolysis: Acidic or basic hydrolysis of the nitrile group results in the formation of carboxylic acids or amides.

Addition Reactions: The compound can react with Grignard reagents to form ketones.

Common Reagents and Conditions

Reducing Agents: Lithium aluminum hydride (LiAlH₄), diisobutylaluminum hydride (DIBAL-H)

Hydrolysis Agents: Acids (HCl, H₂SO₄), bases (NaOH, KOH)

Grignard Reagents: Organomagnesium compounds (RMgX)

Major Products Formed

Primary Amines: Formed through reduction reactions

Carboxylic Acids: Formed through hydrolysis reactions

Ketones: Formed through addition reactions with Grignard reagents

Scientific Research Applications

Lithium;2-(1-ethoxyethoxy)hexanenitrile has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of lithium;2-(1-ethoxyethoxy)hexanenitrile involves its interaction with molecular targets and pathways:

Reduction Reactions: The compound undergoes reduction to form primary amines, which can further participate in various biochemical processes.

Hydrolysis Reactions: Hydrolysis of the nitrile group leads to the formation of carboxylic acids or amides, which are important intermediates in metabolic pathways.

Addition Reactions: The compound can form ketones through addition reactions with Grignard reagents, which are key intermediates in synthetic chemistry.

Comparison with Similar Compounds

Hexanenitrile (CAS 628-73-9)

Structure : A linear six-carbon chain terminating in a nitrile group.

Properties : Volatile, with a boiling point of 161–163°C. Detected as a volatile compound in food products (e.g., Iberian ham) .

Applications : Used in flavor chemistry and as an intermediate in organic synthesis.

Key Differences : Unlike lithium 2-(1-ethoxyethoxy)hexanenitrile, hexanenitrile lacks functional groups or counterions, making it less polar and unsuitable for lithium-mediated reactions.

| Property | Lithium 2-(1-Ethoxyethoxy)hexanenitrile | Hexanenitrile |

|---|---|---|

| Solubility | High in polar solvents (e.g., THF, DMF) | Low polarity, soluble in hydrocarbons |

| Reactivity | Lithium enhances nucleophilicity | Limited coordination capacity |

| Applications | Potential catalyst or ligand | Flavoring agent, synthesis intermediate |

2-p-Chlorophenyl-2-(1H-1,2,4-Triazol-1-ylmethyl)hexanenitrile (RH-3866)

Structure: Hexanenitrile substituted with a chlorophenyl and triazole group. Properties: Fungicidal activity; registered under trade names Nova and Rally . Applications: Agricultural fungicide targeting fungal cell membranes. Key Differences: The chlorophenyl and triazole substituents confer bioactivity absent in lithium 2-(1-ethoxyethoxy)hexanenitrile. The latter’s ether group and lithium ion suggest non-agrochemical uses, such as in lithium-ion battery electrolytes or organometallic catalysis.

| Property | Lithium 2-(1-Ethoxyethoxy)hexanenitrile | RH-3866 |

|---|---|---|

| Bioactivity | Not reported | High (fungicidal) |

| Substituents | Ether and lithium | Chlorophenyl, triazole |

| Industrial Use | Synthetic chemistry | Agrochemicals |

2-Ethyl-1-Hexanol (CAS 104-76-7)

Structure: Branched alcohol with an eight-carbon chain. Properties: High boiling point (184°C), used in plasticizers and surfactants . Key Differences: Though structurally distinct (alcohol vs. nitrile), 2-ethyl-1-hexanol shares a hexane-derived backbone. The lithium nitrile’s ionic character and nitrile functionality enable distinct reactivity (e.g., in Grignard-like reactions) compared to non-ionic alcohols.

Research Findings and Data Gaps

- Synthesis Pathways : Lithium 2-(1-ethoxyethoxy)hexanenitrile may be synthesized via alkoxylation of hexanenitrile followed by lithiation. Similar methods are used for lithium nitrile derivatives in battery research.

- Toxicity: No data available; structurally related nitriles (e.g., hexanenitrile) show moderate toxicity, necessitating caution in handling .

Q & A

Q. What are the key synthetic pathways for preparing 2-(1-ethoxyethoxy)hexanenitrile, and how does lithium integration influence its reactivity?

- Methodological Answer : The synthesis of 2-(1-ethoxyethoxy)hexanenitrile involves nucleophilic substitution or etherification reactions. For example, alkylation of hexanenitrile derivatives with ethoxyethyl halides can introduce the 1-ethoxyethoxy group. Lithium may act as a counterion or catalyst in stabilizing intermediates during such reactions, similar to lithium-mediated alkylation protocols for nitriles . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient), with structural confirmation via NMR (e.g., δ 1.2–1.6 ppm for hexyl chain protons) and IR spectroscopy (C≡N stretch ~2240 cm) .

Q. How can spectroscopic techniques (NMR, IR) be optimized to distinguish 2-(1-ethoxyethoxy)hexanenitrile from structurally similar nitriles?

- Methodological Answer :

- NMR : The ethoxyethoxy group’s oxygenated carbons (δ 60–70 ppm) and the nitrile carbon (δ ~120 ppm) are diagnostic. Hexyl chain carbons appear at δ 10–35 ppm.

- IR : The C-O-C stretch (1100–1250 cm) and nitrile absorption (~2240 cm) help differentiate it from simpler nitriles like hexanenitrile .

- Mass Spectrometry (LC-MS) : High-resolution MS can confirm molecular ion peaks (e.g., [M+Li] for lithium adducts) and fragmentation patterns .

Q. What safety protocols are critical when handling lithium-containing nitrile compounds?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate exposure to nitrile vapors (HTFOEL for hexanenitrile analogs: 6 ppmv) .

- Lithium Reactivity : Store lithium derivatives under inert gas (argon) to prevent oxidation or moisture-induced degradation .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Spill kits for lithium-containing compounds should include sand or dry chemical absorbents .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the coordination behavior of lithium in 2-(1-ethoxyethoxy)hexanenitrile complexes?

- Methodological Answer : Density Functional Theory (DFT) calculations can map lithium’s binding sites, focusing on the nitrile’s lone pair and ethoxyethoxy oxygen atoms. Molecular Dynamics (MD) simulations assess solvent effects (e.g., THF vs. ethers) on stability. Key parameters include bond distances (Li–N ≈ 2.0 Å) and charge distribution via Natural Bond Orbital (NBO) analysis .

Q. What analytical strategies resolve contradictions in reaction yield data for lithium-mediated nitrile alkylation?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (temperature, stoichiometry of lithium reagents).

- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., hydrolysis to hexanoic acid under acidic conditions) .

- Statistical Validation : Apply ANOVA to assess significance of yield variations (p < 0.05) and refine reaction conditions .

Q. How do the electronic effects of the ethoxyethoxy group influence the nitrile’s reactivity in cross-coupling reactions?

- Methodological Answer : The ethoxyethoxy group’s electron-donating ether oxygen increases electron density at the nitrile carbon, enhancing nucleophilicity in reactions like Suzuki-Miyaura coupling. Hammett substituent constants (σ) and Frontier Molecular Orbital (FMO) analysis quantify this effect. Experimental validation via kinetic studies (e.g., monitoring coupling rates with aryl halides) is recommended .

Critical Analysis and Ethical Considerations

- Data Integrity : Cross-validate experimental results with computational models to address discrepancies (e.g., unexpected byproducts in synthesis) .

- Ethical Reporting : Disclose limitations in analytical sensitivity (e.g., detection limits of LC-MS methods) and avoid overinterpretation of minor spectral peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.